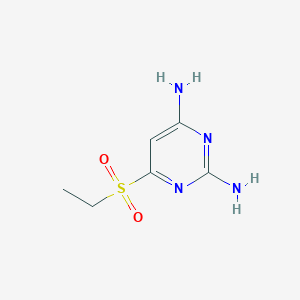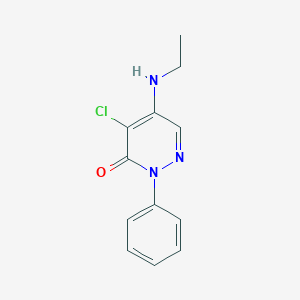![molecular formula C54H60P2 B15213098 bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane: is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the substituents on the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and are performed under controlled temperatures.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties . These complexes are studied for their catalytic activities in various chemical reactions, including cross-coupling reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Its structural features suggest possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism by which bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity in various reactions. The adamantyl groups provide steric hindrance, which can influence the selectivity and efficiency of the catalytic processes.
Comparaison Avec Des Composés Similaires
Di-1-adamantylphosphine: Similar in structure but lacks the additional phenyl and methylphenyl groups.
Butyldi-1-adamantylphosphine: Contains butyl groups instead of the phenyl and methylphenyl groups.
Uniqueness: Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane is unique due to its complex structure, which combines multiple bulky groups and phosphine functionalities. This complexity provides distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C54H60P2 |
|---|---|
Poids moléculaire |
771.0 g/mol |
Nom IUPAC |
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane |
InChI |
InChI=1S/C54H60P2/c1-37-13-9-11-19-51(37)55(52-20-12-10-14-38(52)2)35-47-27-49(45-15-5-3-6-16-45)50(46-17-7-4-8-18-46)28-48(47)36-56(53-29-39-21-40(30-53)23-41(22-39)31-53)54-32-42-24-43(33-54)26-44(25-42)34-54/h3-20,27-28,39-44H,21-26,29-36H2,1-2H3 |
Clé InChI |
JZPCBFNJBCVJBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(CC2=CC(=C(C=C2CP(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)

![2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B15213083.png)
![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)

